molecular formula C28H23Cl3O8 B12398036 acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane

acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane

Cat. No.: B12398036
M. Wt: 593.8 g/mol
InChI Key: JOMNIEDHXZVHEU-UHFFFAOYSA-N
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Description

Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is particularly notable for its use as a fluorescent probe, which allows researchers to study cellular processes and detect reactive oxygen species (ROS) and nitric oxide (NO) in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane involves several steps:

Industrial Production Methods

Industrial production of this compound requires stringent control of reaction conditions and thorough purification of the final product to ensure high quality. The process typically involves large-scale synthesis using automated reactors and purification systems to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is widely used in scientific research due to its ability to act as a fluorescent probe. Its applications include:

Mechanism of Action

The compound exerts its effects through the following mechanisms:

Comparison with Similar Compounds

Similar Compounds

  • Dichlorofluorescein diacetate
  • Dichlorofluorescein
  • Fluorescein diacetate

Uniqueness

Acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane is unique due to its high sensitivity and specificity for detecting reactive oxygen species (ROS) and nitric oxide (NO). Its ability to rapidly diffuse into cells and be hydrolyzed by esterases makes it an excellent tool for cellular imaging and diagnostic applications .

Properties

Molecular Formula

C28H23Cl3O8

Molecular Weight

593.8 g/mol

IUPAC Name

acetyl 2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoate;chloroethane

InChI

InChI=1S/C26H18Cl2O8.C2H5Cl/c1-12(29)33-23-10-21-17(8-19(23)27)25(15-6-4-5-7-16(15)26(32)35-14(3)31)18-9-20(28)24(34-13(2)30)11-22(18)36-21;1-2-3/h4-11,25H,1-3H3;2H2,1H3

InChI Key

JOMNIEDHXZVHEU-UHFFFAOYSA-N

Canonical SMILES

CCCl.CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=CC=CC=C4C(=O)OC(=O)C)Cl

Origin of Product

United States

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